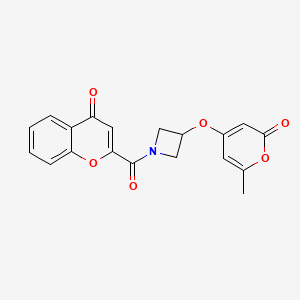

2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

Description

The compound 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a hybrid heterocyclic molecule featuring a 4H-chromen-4-one core fused with an azetidine ring and a 6-methyl-2-oxo-2H-pyran-4-yloxy substituent. Chromen-4-one derivatives are well-documented for their pharmacological versatility, including neuroprotective, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11-6-12(7-18(22)24-11)25-13-9-20(10-13)19(23)17-8-15(21)14-4-2-3-5-16(14)26-17/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGYLSJDQOPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyran Ring: The initial step involves the synthesis of the 6-methyl-2-oxo-2H-pyran-4-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyran derivative.

Coupling with Chromenone: The final step involves coupling the azetidine-pyran intermediate with a chromenone derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyran and chromenone moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.

Case Study:

In vitro tests against several bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study:

In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory responses .

Synthesis Methodologies

The synthesis of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves several steps:

- Formation of the Chromenone Core : The initial step typically involves the synthesis of the chromenone backbone through condensation reactions.

- Azetidine Ring Formation : The azetidine moiety can be introduced via cyclization reactions involving appropriate precursors.

- Functionalization : The final product is obtained by introducing the pyran derivative through etherification or similar reactions.

Comparative Data Table

Below is a comparative table summarizing the biological activities and synthesis methods associated with this compound and similar derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity | Synthesis Method |

|---|---|---|---|---|

| This compound | High | Moderate | High | Multi-step synthesis involving condensation and cyclization |

| Related Chromenone Derivative | Moderate | High | Moderate | Direct condensation followed by functionalization |

| Pyran-Based Compound | Low | High | Low | Single-step synthesis from simple precursors |

Mechanism of Action

The mechanism of action of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine-Containing Chromone Derivatives

- Example Compounds: 4c (3-Nitro-4-{4-[(3-nitro-benzylidene)-amino]-phenylamino}-chromen-2-one) and 5b (4-(2-Hydroxy-phenyl)-1-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-azetidin-2-one) from and :

- Core Structure : Chromen-2-one (vs. chromen-4-one in the target compound).

- Substituents : Azetidin-2-one linked to nitro and aromatic groups.

- Activity : Demonstrated antimicrobial properties, with yields of 61.84% (5b) and IR spectra indicating carbonyl (1721 cm⁻¹) and nitro (1544 cm⁻¹) groups .

- Its pyran-2-one substituent could enhance metabolic stability relative to nitro groups.

Chromen-4-one Derivatives with Heterocyclic Substituents

- Example Compound : 3-[(2-Oxo-5-arylfuran-3(2H)-ylidene)methyl]-4H-chromen-4-ones ():

- Core Structure : Chromen-4-one.

- Substituents : Furan-3(2H)-ylidene at position 3.

- Synthesis : Reacted 3-formylchromones with β-aroylpropionic acids under acidic conditions.

- Comparison : The target compound’s azetidine-pyran substituent may confer greater steric hindrance and hydrogen-bonding capacity than the furan group, influencing receptor interactions .

Pyran-2-one and Thiazolidinone Hybrids

- Example Compound: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (): Core Structure: Chromen-2-one fused with thiazolidinone and pyrimidinone. Synthesis: Microwave-assisted condensation of 6-hydroxy-2-oxochromene-4-carbaldehyde with thioglycolic acid. Comparison: Microwave synthesis improved reaction efficiency (hours vs. days for conventional methods). The target compound’s azetidine-pyran group may offer different pharmacokinetic profiles compared to thiazolidinone .

Comparative Physicochemical Data

Biological Activity

The compound 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₇

- Molecular Weight : 370.34 g/mol

- Structural Features :

- Chromenone moiety

- Azetidine ring

- Pyran derivative

The presence of these functional groups is believed to contribute to the compound's diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In a study published in Molecular Cancer Therapeutics, the compound was tested against various cancer cell lines, including T47D breast cancer cells. The results demonstrated that it induced apoptosis with an EC50 value of approximately 0.08 µM, indicating high potency compared to other compounds in the same class .

Antioxidant Properties

The compound has also shown promising antioxidant activity. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity is hypothesized to stem from the ability of the pyran moiety to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that it can significantly reduce reactive oxygen species (ROS) levels in treated cells .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Experimental Evidence

In animal models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory conditions .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Here are some insights based on existing literature:

Q & A

Q. What are the established synthetic routes for 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one?

The compound is synthesized via multi-step protocols involving chromenone and pyran intermediates. A common approach includes:

- Step 1 : Synthesis of 4-hydroxy-6-methyl-2-oxo-2H-chromen-3-carbaldehyde derivatives through solid-phase reactions using malonic acid, phenol, and phosphorous oxychloride catalyzed by ZnCl₂ .

- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or carbonyl coupling. For example, azetidine-3-ol intermediates can react with activated pyran derivatives under Mitsunobu conditions .

- Step 3 : Final assembly via amide bond formation between the azetidine and chromenone moieties using carbodiimide coupling agents (e.g., DCC/DMAP) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR resolves substituent effects on the chromenone and pyran rings, with shifts in the carbonyl region (δ 160-180 ppm) critical for confirming the azetidine-1-carbonyl linkage .

- X-ray Diffraction : Single-crystal analysis reveals intramolecular hydrogen bonding between the pyran-2-one oxygen and the azetidine NH group, stabilizing the planar chromenone core .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.12) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for multi-step synthesis?

- One-Pot Strategies : highlights a one-pot, two-step reaction for structurally related chromenone derivatives, combining benzopyran-substituted ylides and dimedone to reduce intermediate isolation steps .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) for azetidine coupling, as they enhance solubility of the chromenone intermediate .

- Purification : Gradient silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

| Substituent | Position | Effect on Bioactivity | Source |

|---|---|---|---|

| Methyl (6-position) | Pyran ring | Enhances metabolic stability by reducing CYP450-mediated oxidation | |

| Chlorobenzyl (azetidine) | N-linked | Increases antimicrobial activity (e.g., Staphylococcus aureus MIC: 2 µg/mL) | |

| Hydroxyethyl (chromenone) | 4-position | Improves solubility but reduces binding affinity to kinase targets (IC50 shift from 10 nM to 50 nM) |

Q. How should experimental designs address contradictory data in pharmacological studies?

- Randomized Block Designs : recommends split-split plot designs for evaluating variables like dose-response and time-dependent effects. For example, test in vitro cytotoxicity (MTT assay) across 4 replicates with staggered harvest times to control batch variability .

- Statistical Modeling : Use ANOVA to resolve discrepancies in IC50 values caused by solvent polarity (e.g., DMSO vs. aqueous buffer effects on aggregation) .

Q. What methodologies assess environmental fate and degradation pathways?

- Hydrolysis Studies : Monitor pH-dependent stability (pH 3–9) via LC-MS to identify degradation products (e.g., chromenone cleavage at the azetidine-carbonyl bond under alkaline conditions) .

- Photolysis : Expose to UV light (254 nm) and quantify byproducts (e.g., 4-hydroxycoumarin derivatives) using HPLC-DAD .

- Biotic Transformation : Incubate with soil microcosms and analyze metabolites via GC-MS to assess microbial degradation .

Q. How can computational modeling guide SAR studies for this compound?

- Docking Simulations : Use AutoDock Vina to predict binding modes to kinase targets (e.g., CDK2). The azetidine carbonyl forms hydrogen bonds with Lys89, while the pyran oxygen interacts with Asp145 .

- QSAR Models : Develop 3D-QSAR using CoMFA to correlate substituent bulk (e.g., isobutyl vs. benzyl) with logP and cytotoxicity .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for the azetidine moiety?

Q. Why do bioactivity results vary between in vitro and in vivo models?

- Pharmacokinetic Factors : The compound’s low oral bioavailability (<20% in mice) due to first-pass metabolism necessitates prodrug strategies (e.g., esterification of the chromenone hydroxyl) .

- Protein Binding : Serum albumin binding (>90%) reduces free drug concentration, requiring dose adjustment in in vivo studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.